Diallyl phenylphosphonate

Copolymerization Reactivity Ratios Phosphonate Monomers

Diallyl phenylphosphonate (DAPP), also known as diallyl benzenephosphonate, is a bifunctional organophosphorus monomer (C₁₂H₁₅O₃P, MW 238.22 g/mol) featuring two polymerizable allyl groups and a direct phenyl-phosphorus (P–C) bond characteristic of the phosphonate class. This structure distinguishes it from analogous phosphate esters (P–O–C linkage) and forms the basis for its differentiated thermal and reactivity profile.

Molecular Formula C12H15O3P
Molecular Weight 238.22 g/mol
CAS No. 2948-89-2
Cat. No. B12069262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiallyl phenylphosphonate
CAS2948-89-2
Molecular FormulaC12H15O3P
Molecular Weight238.22 g/mol
Structural Identifiers
SMILESC=CCOP(=O)(C1=CC=CC=C1)OCC=C
InChIInChI=1S/C12H15O3P/c1-3-10-14-16(13,15-11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2
InChIKeyYSRMRWIQPVDQBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diallyl Phenylphosphonate (CAS 2948-89-2): Core Physicochemical and Structural Baseline for Procurement


Diallyl phenylphosphonate (DAPP), also known as diallyl benzenephosphonate, is a bifunctional organophosphorus monomer (C₁₂H₁₅O₃P, MW 238.22 g/mol) featuring two polymerizable allyl groups and a direct phenyl-phosphorus (P–C) bond characteristic of the phosphonate class . This structure distinguishes it from analogous phosphate esters (P–O–C linkage) and forms the basis for its differentiated thermal and reactivity profile [1]. The compound is a colorless to pale yellow liquid with a boiling point of 310.3 °C at 760 mmHg and a refractive index of approximately 1.502 .

Why Generic Substitution Fails for Diallyl Phenylphosphonate in Copolymerization and Flame-Retardant Applications


In-class phosphonate or allyl ester monomers are not interchangeable due to profound differences in copolymerization reactivity and the thermal stability of the resulting phosphorus-carbon bond. For example, diallyl phenylphosphonate exhibits a reactivity ratio (r₂) of 0.072 with lauryl methacrylate, which is distinct from its aliphatic analog diallyl butylphosphonate (r₂ = 0.091) and the mono-allyl diethyl allylphosphonate (r₂ = 0.066), leading to divergent copolymer compositions [1]. Furthermore, the phenylphosphonate structure (P–C bond) provides fundamentally different thermal degradation kinetics compared to phenylphosphate analogs (P–O–C bond), directly impacting flame-retardant efficacy and char formation [2]. Substituting one for another without adjusting formulation will alter the crosslink density, phosphorus content, and ultimate fire performance of the final polymer.

Quantitative Differentiation Evidence for Diallyl Phenylphosphonate Against Closest Analogs


Copolymerization Reactivity Ratios with Lauryl Methacrylate: DAPP vs. Aliphatic and Mono-Allyl Phosphonates

In a direct head-to-head study by Beynon (1963), the reactivity ratios for copolymerization with lauryl methacrylate (LMA) at 80°C were measured for three allyl phosphonate monomers [1]. Diallyl phenylphosphonate (DAPP) exhibited an r₁(LMA) of 19.5 and r₂(DAPP) of 0.072. This demonstrates a lower incorporation rate compared to its aliphatic analog diallyl butylphosphonate (DABP; r₂ = 0.091), meaning DAPP enters the copolymer more slowly, allowing for a more gradient-rich structure. In contrast, mono-allyl diethyl allylphosphonate (DEAP; r₂ = 0.066) is even less reactive, confirming the superior copolymerization activity of the bifunctional phenylphosphonate. This data enables precise prediction of copolymer composition drift during synthesis.

Copolymerization Reactivity Ratios Phosphonate Monomers Polymer Synthesis

Phosphonate vs. Phosphate Reactivity in MMA and Styrene Copolymerization: Diallyl Phenylphosphonate vs. Diallyl Phenylphosphate

Two sequential studies from the Society of Polymer Science, Japan provide a cross-study comparison of diallyl phenylphosphonate (DABP) and its phosphate analog (diallyl phenylphosphate, DAPP) in copolymerization with methyl methacrylate (MMA) and styrene (St) at 70°C [1][2]. The phosphonate (target compound) showed lower reactivity (MMA: r₂=0.135; St: r₂=0.027) compared to the phosphate (MMA: r₂=0.225; St: r₂=0.145). The r₂ for the phosphonate with styrene is 81.4% lower than that of the phosphate, leading to a dramatically different copolymer composition profile. This lower reactivity allows for better control over the polymerization exotherm and final network homogeneity.

Copolymerization Phosphonate vs. Phosphate Reactivity Ratios Optical Resins

Intrinsic Thermal Stability Advantage of the Phosphonate (P-C) Linkage Over Phosphate (P-O-C) Linkage in Flame-Retardant Applications

A systematic study on the thermal degradation of organophosphorus flame retardants established that the mode of degradation is directly governed by the oxygenation level at phosphorus [1]. Phosphonates, with a direct P–C bond, undergo elimination of phosphorus acid much more slowly and at a significantly higher temperature compared to analogous phosphates (P–O–C bond). This class-level inference suggests that polymers incorporating diallyl phenylphosphonate will retain their structural integrity and phosphorus content deeper into the combustion zone, promoting more effective char formation. This is a qualitative but fundamental advantage over diallyl phenylphosphate-based systems.

Thermal Degradation Flame Retardancy Phosphonate Chemistry Char Formation

Qualitative Evidence of Self-Extinguishing Character in Diallyl Phenylphosphonate Copolymers vs. Non-Phosphorus Diallyl Esters

US Patent 2,538,810 (1951) describes extensive copolymerization experiments where diallyl phenylphosphonate was copolymerized with non-phosphorus diallyl esters such as diallyl phthalate and diallyl diethylene glycol dicarbonate (CR-39) [1]. The resulting copolymers were consistently described as having a 'self-extinguishing character,' a property absent in the homopolymers of the non-phosphorus esters. While quantitative LOI or UL-94 data are not provided in this historical patent, the reproducible observation across multiple comonomer systems establishes a clear, qualitative differentiation in fire performance. This is the earliest documented evidence of the flame-retardant efficacy of the phenylphosphonate monomer when incorporated into a polymer backbone.

Flame Retardancy Copolymers Self-Extinguishing Diallyl Phthalate

High-Value Application Scenarios for Diallyl Phenylphosphonate Based on Proven Differentiation


Design of Gradient Copolymers with Controlled Lauryl Methacrylate Incorporation

Researchers synthesizing amphiphilic or surface-active copolymers can leverage the distinct reactivity ratio of DAPP (r₂ = 0.072 with LMA) relative to other allyl phosphonates to precisely engineer a composition gradient along the polymer chain, as established by the Beynon (1963) study [1]. This enables the creation of phosphorus-rich domains at specific chain ends, which is not achievable with diallyl butylphosphonate (r₂ = 0.091) or the less reactive diethyl allylphosphonate (r₂ = 0.066).

Formulation of Transparent, High-Refractive-Index, Flame-Retardant Optical Resins

The lower and more controllable reactivity of diallyl phenylphosphonate (r₂ = 0.135 with MMA) compared to diallyl phenylphosphate (r₂ = 0.225) makes DAPP the preferred comonomer for achieving homogeneous, optically clear copolymers with CR-39 or MMA, as evidenced by the cross-study reactivity comparison [2][3]. The resulting resins benefit from the phosphonate's inherent 'self-extinguishing character' without sacrificing optical clarity, a combination demonstrated in the foundational US Patent 2,538,810 [4].

High-Temperature Flame-Retardant Composites Leveraging Phosphonate Thermal Stability

For composite applications requiring structural integrity at elevated temperatures (e.g., aerospace interiors, electrical laminates), diallyl phenylphosphonate's phosphonate (P–C) linkage provides a mechanistic thermal stability advantage over phosphate (P–O–C) analogs [5]. The slower acid elimination and higher degradation temperature of the phosphonate class ensures that the flame-retarding phosphorus species remain in the condensed phase to promote char formation, rather than being prematurely volatilized.

Synthesis of Phosphorus-Containing Thermosetting Resins with Tailored Crosslink Density

The high r₁ value for LMA (19.5) and low r₂ for DAPP (0.072) indicates that DAPP acts as a lightly incorporated crosslinker in free-radical polymerizations, allowing formulators to introduce phosphorus functionality and crosslinks without excessively increasing network density. This is a distinct advantage over more reactive multi-allyl crosslinkers and is supported by the intrinsic viscosity measurements reported for LMA-DAPP copolymers [1].

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